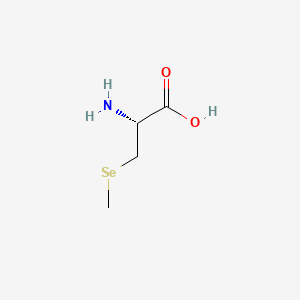

Methylselenocysteine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSPSLGNGIIHP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020160 | |

| Record name | Methylselenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Se-Methylselenocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26046-90-2 | |

| Record name | Methylselenocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylselenocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylselenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-methylselanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSELENOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWK220499Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Se-Methylselenocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Se-Methylselenocysteine in Garlic and Broccoli: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathway, key enzymes, and experimental methodologies for studying the production of the potent chemopreventive agent, Se-methylselenocysteine, in Allium sativum and Brassica oleracea.

Introduction

Se-methylselenocysteine (SeMSC) is a naturally occurring selenoamino acid found in several plant species, most notably in selenium-enriched garlic (Allium sativum) and broccoli (Brassica oleracea). This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent chemopreventive properties, which are considered superior to other forms of selenium. This technical guide provides a comprehensive overview of the biosynthetic pathway of SeMSC in these two important dietary plants, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic steps, presents quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic pathways.

Core Biosynthetic Pathway

The biosynthesis of SeMSC in plants is intricately linked to the sulfur assimilation pathway. Due to their chemical similarity, selenium is taken up and metabolized by the same enzymes that process sulfur. The pathway can be broadly divided into three main stages: uptake and reduction of inorganic selenium, synthesis of selenocysteine, and the final methylation step to form SeMSC.

Stage 1: Uptake and Reduction of Selenate/Selenite

Plants primarily absorb selenium from the soil in the form of selenate (SeO₄²⁻) or selenite (SeO₃²⁻). Selenate uptake is an active process mediated by sulfate transporters, leading to competition between sulfate and selenate.[1][2] Selenite uptake is generally faster and less influenced by sulfur levels.[2]

Once inside the plant cells, selenate must be activated and then reduced to selenide (Se²⁻). This process occurs primarily in the plastids and mirrors the initial steps of sulfur assimilation:

-

Activation: ATP sulfurylase (ATPS) activates selenate to adenosine 5'-phosphoselenate (APSe).

-

Reduction to Selenite: APSe is then reduced to selenite by APS reductase (APR).

-

Reduction to Selenide: Selenite is further reduced to selenide. This step can be catalyzed by sulfite reductase (SiR) in the plastids or occur non-enzymatically via reaction with glutathione (GSH).

Stage 2: Synthesis of Selenocysteine

The selenide produced is then incorporated into the amino acid backbone to form selenocysteine (SeCys). This two-step process is catalyzed by the cysteine synthase complex, which consists of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL).

-

Formation of O-acetylserine (OAS): Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine by acetyl-CoA to produce O-acetylserine (OAS).[3][4]

-

Incorporation of Selenide: O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, then incorporates selenide into OAS to form L-selenocysteine, releasing acetate.[5] OAS-TL can utilize both sulfide and selenide as substrates.

Stage 3: Methylation to Se-Methylselenocysteine

The final and defining step in the pathway is the methylation of selenocysteine.

-

In Broccoli: The enzyme selenocysteine Se-methyltransferase (BoSMT) has been identified and characterized in Brassica oleracea.[2][6] This enzyme catalyzes the transfer of a methyl group from a donor molecule to the selenium atom of selenocysteine, forming Se-methylselenocysteine.[2] The preferred methyl donor is likely S-methylmethionine.[2] BoSMT exhibits a high specificity for selenocysteine over cysteine.[2]

-

In Garlic: While a specific SMT has not been as extensively characterized as in broccoli, the accumulation of high levels of SeMSC and its derivative, γ-glutamyl-Se-methylselenocysteine, strongly indicates the presence of a highly active methylation pathway.[7][8] It is presumed that a homologous SMT enzyme carries out this crucial step.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The accumulation of SeMSC and the activity of the involved enzymes can vary significantly depending on the plant species, tissue type, and the form and concentration of selenium supplied.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate | Km | Vmax / Specific Activity | Reference(s) |

| OAS-TL A (cytosolic) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |

| OAS-TL B (plastid) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |

| OAS-TL C (mitochondrial) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |

| OAS-TL A, B, C | Arabidopsis thaliana | O-acetylserine | 310-690 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |

| Serine Acetyltransferase | Pisum sativum (chloroplastic) | L-cysteine (inhibitor) | Ki = 12-20 µM | - | [9] |

| Selenocysteine Methyltransferase (BoSMT) | Brassica oleracea | DL-selenocysteine | - | High preference | [2] |

Table 2: Accumulation of Total Selenium and Se-Methylselenocysteine

| Plant | Treatment | Tissue | Total Se (µg g⁻¹ DW) | SeMSC (µg g⁻¹ DW) | Predominant Se Species | Reference(s) |

| Broccoli | 40 µM Selenate | Leaves | ~1200 | - | Selenate, SeMSC | [2] |

| Broccoli | 40 µM Selenite | Leaves | ~130 | - | Organic Se | [2] |

| Broccoli | Se-enriched | Florets | - | - | SeMSC | [2] |

| Garlic | Se-enriched | Cloves | up to 1355 | Major component | γ-glutamyl-SeMSC, SeMSC | [8] |

| Garlic | Se-enriched | Cloves | 296 | - | γ-glutamyl-SeMSC (73%) | |

| Onion | Se-enriched | Bulb | ~100 | - | SeMSC, Selenocystine | [10] |

Experimental Protocols

Extraction of Selenoamino Acids from Plant Tissues

This protocol is a generalized procedure for the extraction of water-soluble seleno-compounds for subsequent analysis by HPLC-ICP-MS.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 10% methanol in 0.2 M HCl, or water)[10]

-

Ultrasonic bath

-

Refrigerated centrifuge

-

Syringe filters (0.2 µm)

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 0.2 g of the powdered tissue into a centrifuge tube.

-

Add 4 mL of extraction buffer.

-

Vortex thoroughly to ensure complete mixing.

-

Sonicate the mixture in an ultrasonic bath for 1 hour.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-ICP-MS analysis.

Selenocysteine Methyltransferase (SMT) Activity Assay

This protocol is adapted from the characterization of BoSMT and involves a radioactive assay to measure the transfer of a methyl group.[2]

Materials:

-

Plant protein extract

-

[methyl-¹⁴C]S-adenosylmethionine (as methyl donor)

-

DL-selenocysteine (as methyl acceptor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

Scintillation vials and cocktail

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of DL-selenocysteine, and the plant protein extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of [methyl-¹⁴C]S-adenosylmethionine.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding trichloroacetic acid).

-

Quantify the amount of radiolabeled SeMSC formed using appropriate separation (e.g., HPLC) and detection (scintillation counting) methods.

-

Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein).

HPLC-ICP-MS for Selenium Speciation

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is the gold standard for selenium speciation analysis.

Instrumentation:

-

HPLC System: With a suitable column for separating selenoamino acids (e.g., Hamilton PRP-X100 anion exchange).[10]

-

ICP-MS System: Tuned for selenium detection (m/z 78 or 82).

Chromatographic Conditions (Example): [10]

-

Mobile Phase: 5 mM ammonium citrate buffer (pH 4.8) with 2% methanol.

-

Flow Rate: 1 mL min⁻¹.

-

Injection Volume: 20 µL.

-

Detection: Monitor selenium isotopes (e.g., ⁸²Se) to generate a selenium-specific chromatogram.

-

Quantification: Use external calibration with SeMSC standards of known concentrations.

Regulation and Comparative Aspects

The biosynthesis of SeMSC is influenced by several factors, primarily the availability of selenium and sulfur.

-

Selenium Source: The form of selenium available to the plant significantly impacts SeMSC production. In broccoli, selenate treatment leads to higher overall selenium accumulation, but much of it remains as unmetabolized selenate. Selenite, while taken up to a lesser extent, is more readily converted to organic forms like SeMSC.[2]

-

Sulfur Status: High levels of sulfate in the soil can competitively inhibit the uptake of selenate, thereby reducing the substrate pool for SeMSC synthesis.[2] Conversely, sulfur deficiency can upregulate the expression of sulfate transporters, leading to increased selenate uptake.

-

Gene Expression: In broccoli, the expression of the BoSMT gene is significantly upregulated in response to selenate exposure, indicating a transcriptional level of control.[2] The regulatory mechanisms in garlic are less understood but are likely to involve similar responses within the sulfur/selenium assimilation pathway.

Comparative Insights: Garlic vs. Broccoli

Both garlic and broccoli are considered secondary accumulators of selenium and are proficient in producing SeMSC. However, a key difference lies in the subsequent metabolism of SeMSC. In garlic, a significant portion of SeMSC is further converted to γ-glutamyl-Se-methylselenocysteine, which is a major storage form of selenium in this plant.[8] This additional enzymatic step is less prominent in broccoli. This suggests potential differences in the regulation and downstream processing of SeMSC between the Allium and Brassica genera.

Conclusion

The biosynthesis of Se-methylselenocysteine in garlic and broccoli is a complex metabolic process that leverages the existing sulfur assimilation machinery of the plant. The key enzymatic step, the methylation of selenocysteine by SMT, is crucial for the production of this important chemopreventive compound. Understanding the intricacies of this pathway, from substrate uptake to enzymatic conversion and regulation, is vital for developing strategies to enhance the SeMSC content in these crops through biofortification. This technical guide provides a foundational understanding and practical methodologies for researchers to further explore and harness the potential of SeMSC for human health. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes, particularly in garlic, and to unravel the detailed regulatory networks governing this important biosynthetic pathway.

References

- 1. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bioactive properties of selenium enriched Allium sativum (garlic) - Nottingham ePrints [eprints.nottingham.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular and biochemical characterization of the selenocysteine Se-methyltransferase gene and Se-methylselenocysteine synthesis in broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. A simplified method for inorganic selenium and selenoaminoacids speciation based on HPLC-TR-HG-AFS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

The Apex of Selenium Supplementation: A Technical Guide to Methylselenocysteine's Natural Sources and Bioavailability

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of Se-methylselenocysteine (MeSeCys), a naturally occurring organoselenium compound with significant potential in chemoprevention and human health. Addressed to researchers, scientists, and drug development professionals, this document details the primary dietary sources of MeSeCys, its superior bioavailability compared to other selenium forms, and the metabolic pathways that underscore its efficacy.

Executive Summary

Se-methylselenocysteine is a selenoamino acid found predominantly in Allium and Brassica species of vegetables. Its concentration in these natural sources is highly dependent on the selenium content of the soil, leading to significant interest in selenium-enriched produce. Research demonstrates that MeSeCys is readily absorbed and metabolized to methylselenol, a key bioactive compound with demonstrated anti-cancer properties. This guide synthesizes the current quantitative data on MeSeCys food sources, details the experimental protocols for its analysis and bioavailability assessment, and visually represents its metabolic pathway.

Natural Dietary Sources of Se-Methylselenocysteine

The primary natural dietary sources of MeSeCys are plants from the Allium and Brassica genera. The concentration of MeSeCys in these plants can be significantly increased through selenium fertilization, making "selenium-enriched" vegetables a potent source of this compound.

Table 1: Concentration of Methylselenocysteine in Natural Food Sources

| Food Source | Condition | Total Selenium Concentration (µg/g dry weight) | This compound Concentration/Speciation | Citation |

| Garlic (Allium sativum) | Selenium-enriched | 68 - 1355 | Se-methylselenocysteine is a predominant form. In one study of garlic with 296 µg/g Se, 73% of eluted Se was γ-glutamyl-Se-methylselenocysteine (a precursor to MeSeCys). | [1] |

| Onion (Allium cepa) | Selenium-enriched | 96 - 140 | Se-methylselenocysteine is a main Se form. | [2] |

| Broccoli (Brassica oleracea) | Selenium-enriched | 10.24 | Se-methylselenocysteine was found to be 24.2 µM in an extract from sprouts grown in a 10 ppm sodium selenite solution. | [3] |

| Broccoli (Brassica oleracea) | Selenium-enriched (75 µM selenate treatment) | ~1100 | Up to 50% of total selenium was converted to SeMSC, reaching approximately 570 µg/g dry weight. | [4] |

| Ramps (Allium tricoccum) | Selenium-enriched | 48 - 524 | - | |

| Selenized Yeast (Saccharomyces cerevisiae) | Selenium-enriched | - | Contains MeSeCys, though selenomethionine is often the major species. | [5] |

Bioavailability and Metabolism

Organic selenium compounds, such as MeSeCys, are generally more bioavailable than inorganic forms.[6] Studies in humans and animals have shown that MeSeCys is efficiently absorbed and converted to its active metabolite, methylselenol.

Table 2: Bioavailability and Pharmacokinetic Parameters of this compound

| Study Type | Subject | Dosage | Key Findings | Citation |

| In vitro permeability | Caco-2 cells | - | MeSeCys was more efficiently transported across the Caco-2 cell monolayer compared to other seleno-compounds. | [6] |

| In vivo bioavailability | Se-deficient rats | - | No significant differences in the assimilation of Se into serum selenoproteins among most bioselenocompounds, but MeSeCys is readily metabolized. | [6] |

| Human Pharmacokinetics | Selenium-replete men | Single doses of 400, 800, and 1200 µg | Well-tolerated with no toxicity. Plasma selenium levels peaked between 3 and 5 hours post-dose. | [7] |

| Human Pharmacokinetics | Selenium-replete men | 200 mcg/day for 84 days | Approximately 35% of a single 200 mcg dose is excreted in urine or feces within 12 days, compared to only 15% for selenomethionine. | [5] |

The metabolic conversion of MeSeCys to methylselenol is a critical step for its bioactivity. This conversion is catalyzed by the enzyme β-lyase.[8][9] Methylselenol is considered a key metabolite in cancer prevention due to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.[10][11]

Experimental Protocols

Quantification of this compound in Plant Material

A common and robust method for the speciation and quantification of selenium compounds in plant tissues is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Experimental Workflow:

Protocol Details:

-

Sample Preparation: Plant material (e.g., garlic cloves, broccoli florets) is lyophilized (freeze-dried) and ground into a fine powder.

-

Extraction: A known mass of the powdered sample is subjected to extraction to solubilize the selenium compounds. Common methods include:

-

Hot Water Extraction: The sample is refluxed in deionized water at a specified temperature and duration.

-

Enzymatic Extraction: The sample is incubated with a mixture of enzymes (e.g., protease, driselase) to break down the plant matrix and release the seleno-compounds.

-

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates before injection into the HPLC system.

-

HPLC Separation: The filtered extract is injected onto an HPLC system. A reversed-phase C18 column is often used with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve separation of the different selenium species.

-

ICP-MS Detection: The eluent from the HPLC is directly introduced into an ICP-MS. The instrument is tuned to monitor for selenium isotopes (e.g., m/z 78, 82) to specifically detect and quantify the selenium-containing compounds as they elute from the column.

-

Quantification: The concentration of MeSeCys is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from injections of known concentrations of a pure MeSeCys standard.

Assessment of Bioavailability

In Vitro Caco-2 Cell Permeability Assay:

This assay is a widely accepted model for predicting the intestinal absorption of compounds.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.

-

Transport Experiment: The test compound (MeSeCys) is added to the apical (AP) side of the cell monolayer. At specified time intervals, samples are taken from the basolateral (BL) side to determine the amount of the compound that has been transported across the cells.

-

Analysis: The concentration of MeSeCys in the basolateral samples is quantified using HPLC-ICP-MS or a similar sensitive analytical technique. The apparent permeability coefficient (Papp) is then calculated.

In Vivo Animal Studies:

These studies provide a more comprehensive assessment of bioavailability, accounting for metabolism and distribution.

-

Animal Model: Selenium-deficient rats are often used to more clearly observe the effects of selenium supplementation.

-

Dosing: Animals are administered a controlled dose of MeSeCys orally.

-

Sample Collection: Blood and urine samples are collected at various time points post-administration.

-

Analysis: Total selenium levels in plasma and urine are measured. Additionally, speciation analysis of plasma can be performed to identify and quantify selenoproteins (e.g., selenoprotein P, glutathione peroxidase) to assess the incorporation of selenium into functional proteins.

Conclusion

Se-methylselenocysteine stands out as a promising organoselenium compound due to its presence in common dietary vegetables and its favorable bioavailability and metabolic profile. The direct conversion of MeSeCys to the potent anticancer metabolite methylselenol makes it a prime candidate for further research and development in the fields of nutrition and oncology. The methodologies outlined in this guide provide a framework for the accurate quantification and biological assessment of this important micronutrient.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Selenium enrichment of broccoli sprout extract increases chemosensitivity and apoptosis of LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability Comparison of Nine Bioselenocompounds In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylselenol, a selenium metabolite, plays common and different roles in cancerous colon HCT116 cell and noncancerous NCM460 colon cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New concepts in selenium chemoprevention - ProQuest [proquest.com]

Investigating the anticancer and chemopreventive properties of Methylselenocysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has emerged as a promising agent in oncology research due to its potent anticancer and chemopreventive properties. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and key signaling pathways modulated by MSC. Through a comprehensive review of preclinical and clinical data, this document outlines the multifaceted approach by which MSC inhibits cancer cell proliferation, induces apoptosis, and curtails angiogenesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of cancer therapeutics.

Introduction

Selenium, an essential trace element, has long been investigated for its role in cancer prevention. Among various selenium compounds, this compound (MSC) has garnered significant attention for its favorable safety profile and potent antitumor efficacy. Unlike inorganic selenium forms, MSC is a readily bioavailable precursor of the active metabolite methylselenol, which is believed to be the primary mediator of its anticancer effects. This guide delves into the core scientific principles underlying the anticancer and chemopreventive activities of MSC.

Mechanisms of Action

The anticancer effects of this compound are multifaceted, targeting key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Induction of Apoptosis

MSC has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The pro-apoptotic effects of MSC are mediated through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: MSC treatment leads to the generation of reactive oxygen species (ROS) within cancer cells, creating a state of oxidative stress. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: Evidence suggests that MSC can also modulate death receptor signaling, although this pathway is less characterized than the intrinsic pathway.

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. MSC exhibits potent anti-angiogenic properties by targeting several key factors involved in this process. It has been demonstrated to:

-

Downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.

-

Inhibit the activity of Matrix Metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vessels.

-

Suppress the proliferation and migration of endothelial cells.

Cell Cycle Arrest

MSC can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that MSC can induce cell cycle arrest primarily at the G1/S and G2/M checkpoints by:

-

Upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.

-

Downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.

Signaling Pathways Modulated by this compound

The anticancer effects of MSC are orchestrated through its influence on several critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. MSC has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-survival and pro-inflammatory genes.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. MSC has been demonstrated to suppress this pathway, leading to decreased cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | >200 | [3] |

| 95D | Non-small cell lung cancer | ~150 | [1] |

| HL-60 | Promyelocytic leukemia | 50 | [4] |

| DU145 | Prostate cancer | >100 | [5] |

| PC-3 | Prostate cancer | >100 | [5] |

| HNSCC | Head and Neck Squamous Cell Carcinoma | >100 | [6] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Animal Model | MSC Dosage | Tumor Growth Inhibition (%) | Reference |

| Mammary Tumors | Rat | 2 ppm in diet | 50-60% | [7] |

| DU145 Prostate Cancer Xenograft | Nude Mice | 3 mg/kg/day (oral) | Significant inhibition | [5][8] |

| PC-3 Prostate Cancer Xenograft | Nude Mice | 3 mg/kg/day (oral) | Significant inhibition | [5] |

| Ward Colorectal Carcinoma | Rat | 0.75 mg/rat/day (oral) | ~30% (as single agent) | [9] |

| FaDu Head and Neck Cancer Xenograft | Nude Mice | 0.2 mg/mouse/day (oral) | ~30% (as single agent) | |

| A253 Head and Neck Cancer Xenograft | Nude Mice | 0.2 mg/mouse/day (oral) | ~30% (as single agent) |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of MSC on cancer cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the MSC-containing medium. Include a vehicle control (e.g., PBS or DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of MSC that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Culture cancer cells and treat them with the desired concentration of MSC for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine them with the cells in the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the antitumor efficacy of MSC in a living organism.

Workflow:

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into different groups: a control group receiving a vehicle and one or more treatment groups receiving different doses of MSC.

-

Drug Administration: Administer MSC to the treatment groups, typically via oral gavage, on a daily schedule.

-

Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (defined by tumor size limits or a specific duration), euthanize the mice.

-

Tissue Analysis: Excise the tumors and, optionally, other organs for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multifaceted anticancer and chemopreventive agent. Its ability to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle through the modulation of key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of MSC from preclinical research to clinical applications.

Future research should focus on:

-

Elucidating the precise molecular targets of methylselenol.

-

Conducting comprehensive clinical trials to evaluate the efficacy and safety of MSC in various cancer types.

-

Investigating the synergistic effects of MSC with conventional chemotherapeutic agents and targeted therapies.

-

Developing novel delivery systems to enhance the bioavailability and tumor-specific targeting of MSC.

By continuing to explore the full potential of this compound, the research and drug development communities can pave the way for new and effective strategies in the fight against cancer.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. youtube.com [youtube.com]

- 4. Efficacy of increasing the therapeutic index of irinotecan, plasma and tissue selenium concentrations is this compound dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound modulates proliferation and apoptosis biomarkers in premalignant lesions of the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Methylselenocysteine in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Se-Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention for its potent anticancer activities, which are attributed primarily to its ability to induce programmed cell death (apoptosis) and halt cell proliferation (cell cycle arrest).[1] Unlike inorganic selenium forms, MSC exhibits lower toxicity while demonstrating high efficacy in preclinical models.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms orchestrated by MSC to exert its cytostatic and cytotoxic effects. We dissect the signaling cascades involved in MSC-induced apoptosis, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways. Furthermore, we explore the molecular machinery targeted by MSC to enforce cell cycle arrest, with a particular focus on the inhibition of key cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Induction of Apoptosis by Methylselenocysteine

Apoptosis is a critical, highly regulated process of programmed cell death essential for tissue homeostasis. Cancer cells characteristically evade apoptosis, leading to uncontrolled growth. MSC has been shown to reinstate this process in various cancer cell lines through multiple, interconnected signaling pathways.[2][3]

MSC-Mediated Activation of Caspase Cascades

A central event in apoptosis is the activation of a family of cysteine proteases known as caspases.[3] MSC is a potent activator of these key executioner enzymes. In human promyelocytic leukemia (HL-60) cells, MSC treatment leads to the activation of caspase-3 and caspase-9.[2][4] This activation is functionally significant, as the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP) is consistently observed following MSC exposure.[2][5] The cleavage of PARP from its full-length 116 kDa form to an 85 kDa fragment is a hallmark of apoptosis.[5] Studies have demonstrated that inhibiting caspases with a general inhibitor like z-VAD-fmk can dramatically decrease MSC-induced cytotoxicity and other apoptotic features, confirming that the caspase machinery is necessary for this process.[2][6] In some cell types, caspases-6 and -8 are also involved, though to a lesser extent than caspase-3.[5]

Regulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] The ratio of these opposing factions determines the cell's fate. MSC has been shown to shift this balance in favor of apoptosis. In human colon adenocarcinoma cells, MSC treatment decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[9] This alteration in the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade.[4] Furthermore, MSC can sensitize cancer cells to other apoptosis-inducing agents, such as TRAIL, by down-regulating Bcl-2 expression at the transcriptional level.[10][11]

Involvement of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress

MSC can trigger apoptosis through the induction of cellular stress. One key mechanism is the generation of reactive oxygen species (ROS).[4] In HL-60 cells, MSC treatment leads to a dose- and time-dependent increase in ROS, which precedes apoptosis.[4] The critical role of ROS is highlighted by the fact that antioxidants like N-acetylcysteine can block MSC-induced cell death, DNA fragmentation, and caspase-3 activation.[4]

In addition to ROS-mediated stress, MSC can induce apoptosis via the endoplasmic reticulum (ER) stress pathway. This is characterized by the activation of caspase-12 and an increase in the protein levels of growth arrest and DNA-damage-inducible genes (GADD) 153 and 45 in human colon adenocarcinoma cells.[9]

Quantitative Analysis of MSC-Induced Apoptosis

The efficacy of MSC in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following table summarizes key quantitative findings from published studies.

| Cell Line | MSC Concentration | Treatment Duration | Apoptosis Rate / Key Observation | Reference |

| HL-60 (Human Leukemia) | 50 µM | 24 hours | 48% of the cell population underwent apoptosis.[4] | [4] |

| COLO 205 (Human Colon Adenocarcinoma) | 200 µM | 24 hours | 80% apoptosis observed.[9] | [9] |

| Caki (Human Renal Cancer) | 100-200 µM | 24 hours | Synergistically increased TRAIL-induced apoptosis (sub-G1 fraction).[10] | [10] |

| C2G (Prostate Cancer) | IC25 concentration | 24 hours | Significantly increased docetaxel-induced apoptotic cell death.[12] | [12] |

Induction of Cell Cycle Arrest by this compound

In addition to inducing apoptosis, MSC can inhibit cancer cell proliferation by causing a halt in the cell cycle. This prevents cells from replicating their DNA and dividing.

MSC-Mediated Cell Cycle Checkpoint Activation

MSC has been shown to arrest cells at different phases of the cell cycle. In mouse mammary epithelial tumor (TM6) cells, MSC treatment causes a prolonged arrest in the S phase.[13][14] This arrest is a critical precursor to apoptosis, which often follows at later time points (e.g., 48 hours).[13] Interestingly, methylseleninic acid (MSA), a key metabolite of MSC, induces a rapid G1 phase arrest in the same cell line.[15] This suggests that MSC and its metabolites can engage different cell cycle checkpoints. This G1 arrest is associated with an increase in the expression of growth arrest and DNA damage-inducible (gadd) genes, specifically gadd34, gadd45, and gadd153.[16]

Molecular Targets in the Cell Cycle Machinery

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[17] MSC exerts its cell cycle inhibitory effects by directly targeting this core machinery.

-

Inhibition of Cdk2: A primary target of MSC in inducing S-phase arrest is Cdk2. Treatment of synchronized TM6 cells with MSC resulted in a significant reduction in Cdk2 kinase activity without altering the activity of Cdk4.[13] This specific inhibition of Cdk2 prevents the progression through the S phase. The mechanism involves a reduction in the phosphorylation of Cdk2 itself.[16]

-

Modulation of G1 Regulators (by MSA): The G1 arrest induced by the MSC metabolite MSA is mediated by the inhibition of the Cyclin D1-CDK4 complex.[15] MSA treatment leads to a reduction in cyclin D1 levels and a decrease in the kinase activity of the Cyclin D1/CDK4 complex.[15] This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.[15]

-

Upstream Signaling (PKC): Protein kinase C (PKC) has been identified as a potential upstream target for MSC.[16] MSC treatment rapidly reduces total PKC activity in both cytosolic and membrane fractions, which may trigger downstream effects including the decrease in Cdk2 activity and subsequent apoptosis.[16]

Quantitative Analysis of MSC-Induced Cell Cycle Effects

The impact of MSC on key cell cycle regulators has been quantified in several studies. The table below provides a summary of these effects.

| Cell Line | MSC Concentration | Treatment Duration | Key Effect | Reference |

| TM6 (Mouse Mammary Tumor) | 50 µM | 16 hours | 54% reduction in Cdk2 kinase activity.[13][14] | [13][14] |

| TM6 (Mouse Mammary Tumor) | 50 µM | 16 hours | 72% reduction in Cdk2 phosphorylation.[16] | [16] |

| TM6 (Mouse Mammary Tumor) | 50 µM | > 16 hours | 2.5 to 7-fold elevation in gadd34, 45, and 153 expression.[16] | [16] |

| TM6 (Mouse Mammary Tumor) | 50 µM | 30 minutes | 34-78% reduction in total PKC activity.[16] | [16] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding the action of MSC. The following diagrams, created using the DOT language, illustrate the core signaling pathways and standard experimental workflows.

Signaling Pathway Diagrams

Caption: MSC-Induced Apoptosis Signaling Pathways.

Caption: MSC-Induced Cell Cycle Arrest Signaling Pathways.

Experimental Workflow Diagrams

Caption: Experimental Workflow for Apoptosis Assessment.

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

This section provides generalized protocols for the key experiments cited in the analysis of MSC's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis.[18]

-

Cell Preparation: Seed cells (e.g., 1 x 10⁶) in appropriate culture vessels. Treat with desired concentrations of MSC for the specified duration. Include untreated and vehicle controls.

-

Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine the floating and adherent populations for each sample.

-

Washing: Wash cells twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples immediately on a flow cytometer. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are positive for both stains.[18]

Caspase-3 Activity Assay

This assay measures the activity of executioner caspase-3, often using a colorimetric substrate.[10]

-

Cell Preparation and Lysis: Treat cells with MSC as described above. After treatment, harvest cells and wash with cold 1X PBS. Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.

-

Lysate Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Enzymatic Reaction: In a 96-well plate, add 20-50 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, or as optimized.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity in the sample.

Analysis of Cell Cycle Distribution by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the percentage of cells in each phase of the cell cycle via flow cytometry.[10]

-

Cell Preparation: Seed, treat, and harvest cells as previously described.

-

Fixation: Resuspend the cell pellet in cold 1X PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash once with 1X PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on fluorescence intensity.

Conclusion and Future Directions

Se-Methylselenocysteine is a highly effective, naturally derived agent that combats cancer cell growth through the dual mechanisms of apoptosis induction and cell cycle arrest. Its ability to engage multiple, fundamental cancer-related pathways—including caspase activation, Bcl-2 family regulation, ROS production, and CDK inhibition—makes it a compound of significant interest. The quantitative data clearly demonstrate a potent dose-dependent effect across various cancer types.

For drug development professionals, MSC represents a promising candidate, not only as a standalone chemopreventive or therapeutic agent but also as a synergistic partner in combination therapies.[12][19] Its capacity to sensitize tumor cells to other treatments, such as TRAIL or conventional chemotherapy, could help overcome drug resistance and enhance therapeutic efficacy.[10][11][12] Further clinical investigation is warranted to translate the compelling preclinical success of MSC into effective cancer therapies for patients.[19][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Se-methylselenocysteine induces apoptosis through caspase activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Se-methylselenocysteine induces apoptosis mediated by reactive oxygen species in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Se-methylselenocysteine activates caspase-3 in mouse mammary epithelial tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Se-Methylselenocysteine Inhibits Apoptosis Induced by Clusterin Knockdown in Neuroblastoma N2a and SH-SY5Y Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Se-Methyl-L-selenocysteine Induces Apoptosis via Endoplasmic Reticulum Stress and the Death Receptor Pathway in Human Colon Adenocarcinoma COLO 205 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Se-methylselenocysteine sensitized TRAIL-mediated apoptosis via down-regulation of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of this compound and docetaxel synergistic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cdk2 kinase activity by this compound in synchronized mouse mammary epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Mechanisms of cell cycle arrest by methylseleninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on PKC activity, cdk2 phosphorylation and gadd gene expression in synchronized mouse mammary epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Se-Methyl-Seleno-L-Cysteine or Selenomethionine in Preventing Prostate Cancer in Healthy Participants | Division of Cancer Prevention [prevention.cancer.gov]

The Metabolic Journey of Methylselenocysteine: A Technical Guide to the Genesis of Methylselenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Se-Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention for its potential chemopreventive properties. Its biological activity is largely attributed to its metabolic conversion to the active compound, methylselenol (CH₃SeH). This technical guide provides an in-depth exploration of the metabolic pathway responsible for this conversion, focusing on the key enzymes, their kinetics, and detailed experimental protocols for studying this process. This document is intended to serve as a comprehensive resource for researchers in the fields of selenium biochemistry, drug metabolism, and oncology.

Introduction

The essential trace element selenium exerts its biological effects through its incorporation into selenoproteins and via the metabolic actions of its various organic and inorganic forms. Se-Methylselenocysteine (MSC) stands out as a promising chemopreventive agent due to its efficient conversion to methylselenol, a potent anticancer metabolite.[1][2] Understanding the precise mechanisms of this metabolic activation is crucial for the rational design of selenium-based therapeutics and for optimizing their efficacy. This guide will delineate the enzymatic conversion of MSC to methylselenol, present quantitative data, and provide detailed methodologies for its investigation.

The Core Metabolic Pathway: β-Elimination of Methylselenocysteine

The primary route for the metabolism of MSC to methylselenol is a β-elimination reaction catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes with β-lyase activity.[3][4][5] This reaction involves the cleavage of the C-Se bond, yielding methylselenol, pyruvate, and ammonia.

Key Enzyme: Kynurenine Aminotransferase 1 (KYAT1)

A major enzyme implicated in the β-elimination of MSC is Kynurenine Aminotransferase 1 (KYAT1), also known as Cysteine Conjugate β-lyase 1 (CCBL1).[6] KYAT1 is a bifunctional enzyme that can catalyze both transamination and β-elimination reactions.[2] In the context of MSC metabolism, its β-elimination activity is of paramount importance.

The β-elimination reaction catalyzed by KYAT1 is as follows:

Se-Methylselenocysteine → Methylselenol + Pyruvate + Ammonia

Other Potential Enzymatic Contributors

While KYAT1 is a key player, other enzymes with β-lyase activity may also contribute to the conversion of MSC to methylselenol. Selenocysteine β-lyase (SCLY) is known to metabolize selenocysteine and has been shown to act on S-methylated selenoamino acids.[4][5] Additionally, while methionine γ-lyase has been shown to not act on MSC, other γ-lyases could potentially have minor roles.[7]

Quantitative Data and Enzyme Kinetics

The efficiency of the enzymatic conversion of MSC to methylselenol can be quantified through kinetic studies. The following table summarizes the available kinetic parameters for the β-elimination of MSC by KYAT1.

| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min) | Kcat (min⁻¹) | Source(s) |

| Kynurenine Aminotransferase 1 (KYAT1) | Se-Methylselenocysteine | 5.84 ± 0.95 | 1.12 ± 0.08 | 160 | [3] |

Note: The kinetic parameters were determined using a coupled spectrophotometric assay with recombinant KYAT1 and thioredoxin reductase 1.

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of MSC metabolism.

Protocol 1: Coupled Spectrophotometric Assay for KYAT1-Mediated Methylselenol Production

This protocol describes a continuous-rate spectrophotometric assay to measure the β-elimination activity of KYAT1 by coupling the production of methylselenol to the oxidation of NADPH by thioredoxin reductase 1 (TrxR1).[6]

4.1.1. Principle

KYAT1 metabolizes MSC to produce methylselenol. In the presence of TrxR1 and NADPH, methylselenol is utilized as a substrate by TrxR1, leading to the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine the rate of methylselenol production.[6]

4.1.2. Reagents and Materials

-

100 mM Potassium phosphate buffer, pH 7.4

-

Se-Methylselenocysteine (MSC) stock solution

-

α-ketoglutarate (αKG) stock solution

-

α-keto-γ-methylthiobutyric acid (KMB) stock solution

-

Pyridoxal-5'-phosphate (PLP) stock solution

-

Recombinant Kynurenine Aminotransferase 1 (KYAT1)

-

Mammalian Thioredoxin Reductase 1 (TrxR1)

-

NADPH stock solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

4.1.3. Assay Procedure

-

Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well. The final concentrations of the components are as follows:

-

100 mM Potassium phosphate buffer, pH 7.4

-

1-10 mM MSC

-

100 µM αKG

-

100 µM KMB

-

10 µM PLP

-

50-400 ng purified KYAT1 protein

-

-

Pre-incubate the reaction mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 0.4 µg of TrxR1 and 400 µM of NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Protocol 2: In Vitro Metabolism of this compound in Liver S9 Fraction with HPLC-ICP-MS Analysis

This protocol describes an end-point assay to evaluate the metabolism of MSC in a liver S9 fraction, followed by the quantification of selenium-containing metabolites using High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

4.2.1. Principle

Liver S9 fractions contain a mixture of cytosolic and microsomal enzymes, providing a broad representation of hepatic metabolic activity.[8] MSC is incubated with the S9 fraction, and the reaction is stopped at a specific time point. The resulting mixture is then analyzed by HPLC-ICP-MS to separate and quantify the parent compound (MSC) and its selenium-containing metabolites, including methylselenol (which is typically oxidized to a more stable species for detection).[3][9]

4.2.2. Reagents and Materials

-

Liver S9 fraction (e.g., rat, human)

-

100 mM Phosphate buffer, pH 7.4

-

Se-Methylselenocysteine (MSC) stock solution

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

HPLC system coupled to an ICP-MS detector

-

Appropriate HPLC column for separation of selenium species (e.g., reversed-phase or ion-exchange)

-

Mobile phase reagents

-

Selenium standards for calibration (e.g., MSC, methylseleninic acid)

4.2.3. Assay Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a final volume of, for example, 500 µL:

-

100 mM Phosphate buffer, pH 7.4

-

Liver S9 fraction (e.g., 1 mg/mL protein concentration)

-

MSC (e.g., 10 µM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration, e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

HPLC-ICP-MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject an appropriate volume onto the HPLC-ICP-MS system.

-

Separate the selenium species using a suitable chromatographic method.

-

Detect and quantify the selenium-containing compounds based on the signal for selenium isotopes (e.g., m/z 78 or 82).

-

Identify and quantify MSC and its metabolites by comparing retention times and peak areas with those of known standards.

-

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic conversion of this compound.

Figure 1. Metabolic conversion of Se-Methylselenocysteine to Methylselenol and its subsequent fate.

References

- 1. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenocysteine beta-lyase and methylselenol demethylase in the metabolism of Se-methylated selenocompounds into selenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid speciation and quantification of selenium compounds by HPLC-ICP MS using multiple standards labelled with different isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake of Methylselenocysteine: A Technical Guide for Researchers

An In-depth Examination of the Transport Mechanisms of a Promising Anti-cancer Agent in Mammalian Cells

Abstract

Se-methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention in the scientific community for its potent anti-cancer properties. A critical determinant of its efficacy is its ability to traverse the cell membrane and accumulate within mammalian cells. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of MSC, focusing on the transporters involved, and presents detailed experimental protocols for studying these processes. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and nutrient transport research.

Introduction

Se-methylselenocysteine (MSC) is a selenoamino acid found in several selenium-accumulating plants. Its role as a chemopreventive agent is well-documented, with its efficacy largely attributed to its metabolic conversion to methylselenol (CH₃SeH), a potent anti-cancer metabolite. Understanding the mechanisms by which MSC enters mammalian cells is paramount for optimizing its therapeutic potential and developing targeted drug delivery strategies. This guide will delve into the primary transport systems responsible for MSC uptake and provide actionable protocols for their investigation.

Core Cellular Uptake Mechanisms

The cellular uptake of Methylselenocysteine in mammalian cells is primarily mediated by amino acid transport systems. Experimental evidence points towards a carrier-mediated process rather than passive diffusion.

The Role of Amino Acid Transporters

Studies utilizing various mammalian cell lines, including intestinal (Caco-2) and renal (OK) cells, have identified specific amino acid transporters as the principal conduits for MSC entry.

System B(0): A Primary Route for MSC Uptake

Research has shown that System B(0) , a Na⁺-dependent transporter for neutral amino acids, is a primary route for MSC uptake in both intestinal and renal epithelial cells.[1] Notably, MSC exhibits a higher affinity for these transporters than the structurally similar amino acid, cysteine.[1] The B(0) system, which includes transporters like ATB(0,+) (SLC6A14), is characterized by its broad substrate specificity for neutral amino acids.

Other Potential Amino Acid Transporters

While System B(0) appears to be a major pathway, the involvement of other amino acid transporters cannot be ruled out and may vary depending on the cell type and physiological conditions. For instance, System L, a sodium-independent transporter for large neutral amino acids, is another key player in amino acid transport and could potentially contribute to MSC uptake.

Quantitative Analysis of MSC Uptake

To date, specific Michaelis-Menten constants (Km and Vmax) for the transport of this compound directly into mammalian cells have not been extensively reported in the available scientific literature. However, one study has determined the apparent kinetic parameters for a coupled enzymatic reaction where MSC is the initial substrate, leading to the generation of methylselenol. In this coupled assay involving kynurenine aminotransferase 1 (KYAT1) and thioredoxin reductase 1 (TrxR1), the following apparent kinetic constants were determined[2]:

| Parameter | Value | Unit |

| Apparent Km | 5.84 ± 0.95 | mM |

| Apparent Vmax | 1.12 ± 0.08 | nmol/min |

Note: These values reflect the overall reaction rate and not solely the transport of MSC across the cell membrane. Further research is required to determine the specific kinetic parameters of MSC transporters.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake of this compound.

Cell Culture

Caco-2 Cell Culture Protocol for Transport Studies

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established model for studying intestinal absorption.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

0.25% Trypsin-EDTA

-

6-well plates or Transwell® inserts

Procedure:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Seeding for Transport Assays: Resuspend the cell pellet and seed the cells onto 6-well plates or Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: Culture the cells for 19-21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. Change the medium every 2-3 days.

Cellular Uptake Assay using Radiolabeled MSC

This protocol describes a typical uptake experiment using radiolabeled MSC (e.g., [⁷⁵Se]-MSC) to quantify its transport into mammalian cells.

Materials:

-

Differentiated Caco-2 cell monolayers (or other mammalian cell line of interest)

-

[⁷⁵Se]-Methylselenocysteine

-

Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)

-

Unlabeled this compound

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation: Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

-

Initiation of Uptake: Add the transport buffer containing a known concentration of [⁷⁵Se]-MSC to the cells. For competition assays, include a molar excess (e.g., 100-fold) of unlabeled MSC or other amino acids.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the time course of uptake.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. The rate of uptake can then be calculated. For kinetic analysis, perform the assay with varying concentrations of [⁷⁵Se]-MSC to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Measurement of Intracellular Selenium by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the total intracellular selenium concentration following MSC treatment.

Materials:

-

Differentiated Caco-2 cell monolayers

-

This compound

-

PBS

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

-

ICP-MS instrument

Procedure:

-

Cell Treatment: Treat cell monolayers with a known concentration of MSC in culture medium for a specified duration.

-

Cell Harvesting: Aspirate the medium and wash the cells three times with PBS. Detach the cells using a cell scraper or trypsin.

-

Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet.

-

Acid Digestion: Digest the cell pellet with a mixture of nitric acid and hydrogen peroxide using a microwave digestion system.

-

ICP-MS Analysis: Dilute the digested samples with deionized water and analyze the selenium content using an ICP-MS instrument.

-

Data Analysis: Quantify the selenium concentration based on a standard curve and normalize to the cell number or protein content.

Visualization of Pathways and Workflows

Cellular Uptake and Metabolism of this compound

The following diagram illustrates the transport of MSC into a mammalian cell and its subsequent conversion to the active metabolite, methylselenol.

Caption: Cellular uptake and metabolism of this compound.

Experimental Workflow for Investigating MSC Uptake

The following flowchart outlines the key steps in a typical experimental workflow to study MSC transport.

Caption: Experimental workflow for MSC uptake studies.

Conclusion

The cellular uptake of Se-methylselenocysteine is a critical step in its mechanism of action as an anti-cancer agent. Evidence strongly suggests that amino acid transporters, particularly System B(0), play a pivotal role in this process. While detailed kinetic parameters for MSC transport are yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate these mechanisms further. A deeper understanding of MSC transport will undoubtedly facilitate the development of more effective selenium-based cancer therapies.

References

The Anti-Angiogenic Potential of Methylselenocysteine in Oncology: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the anti-angiogenic effects of Methylselenocysteine (MSC) in various tumor models. It delineates the molecular mechanisms, summarizes key experimental findings, and provides detailed protocols for relevant assays.

Introduction: Targeting Angiogenesis with Selenium